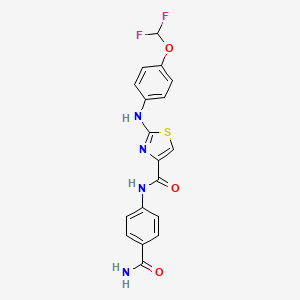![molecular formula C23H25N3O2S B2681126 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 438574-72-2](/img/structure/B2681126.png)
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 3,4-dihydro-1H-isoquinolin-2-yl moiety, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. The presence of the sulfanylidene group suggests that it might participate in redox reactions. The isoquinoline moiety might undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Researchers have been actively exploring the synthesis of quinazolinone derivatives due to their significant biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating their high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). This study indicates the potential therapeutic applications of these compounds in treating various diseases, including cancer.
Antiviral Properties
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating their antiviral activities against a range of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, and yellow fever. Their findings highlighted the compound's significant inhibitory effects on avian influenza (H5N1) virus, showcasing its potential as an antiviral agent (Selvam et al., 2007).
Antitumor Activity
The exploration of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, by Bavetsias et al. (2002), aimed at overcoming the solubility challenges for in vivo evaluation. Their synthesized compounds showed up to 6-fold more cytotoxicity than CB30865, retaining its unique biochemical characteristics, indicating strong potential for cancer treatment (Bavetsias et al., 2002).
Antibacterial and Antifungal Applications
Akl et al. (2017) synthesized highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity against both gram-negative and gram-positive bacteria. This study underlines the potential use of these compounds in developing new antibacterial agents (Akl et al., 2017).
Anticonvulsant Activity
Noureldin et al. (2017) reported the synthesis of N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their anticonvulsant activity. Some synthesized quinazolinones exhibited superior anticonvulsant activities compared to the reference drug, highlighting their potential in treating convulsive disorders (Noureldin et al., 2017).
properties
IUPAC Name |
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFNJGHPJVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
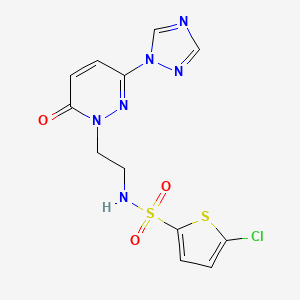
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)
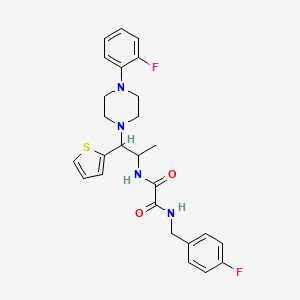
![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
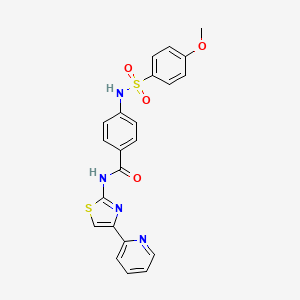
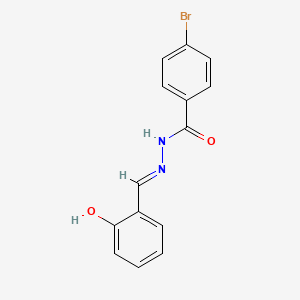
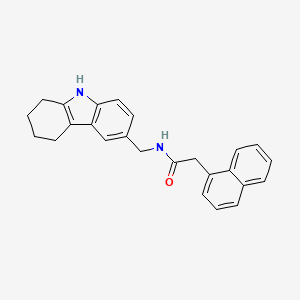
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)

